molecular formula C17H16N4O2 B2904536 N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide CAS No. 920420-53-7

N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide

Cat. No.: B2904536
CAS No.: 920420-53-7
M. Wt: 308.341
InChI Key: SEGIREHCEUNVTJ-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide is a synthetic diamide derivative featuring a tryptamine backbone (indole-ethyl moiety) linked via an ethanediamide bridge to a pyridin-4-yl group. The indole and pyridine moieties are common pharmacophores in drug design, influencing binding affinity and pharmacokinetics .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(17(23)21-13-6-8-18-9-7-13)19-10-5-12-11-20-15-4-2-1-3-14(12)15/h1-4,6-9,11,20H,5,10H2,(H,19,22)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGIREHCEUNVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide typically involves the coupling of tryptamine with a pyridine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring can bind to nicotinic acetylcholine receptors . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

  • PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine): This tryptamine derivative inhibits indolethylamine-N-methyltransferase (INMT) noncompetitively. Its dimethylated propane-1,3-diamine side chain enhances inhibitory potency compared to PAT (N-[2-(1H-indol-3-yl)ethyl]propane-1,3-diamine), which lacks methyl groups. This highlights the critical role of N-alkylation in modulating enzyme interaction .

Pyridine Isomerism and Electronic Effects

  • 4-Methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide: This analog () contains a pyridin-2-yl group, where the nitrogen’s position influences electronic properties and hydrogen-bonding patterns.

Trifluoromethyl and Piperidine Modifications

  • N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidinyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide : The trifluoromethyl group increases lipophilicity and metabolic stability, while the piperidine ring introduces basicity. The target compound lacks these features, suggesting differences in bioavailability and target engagement .

Key Research Findings and Implications

N-Alkylation and Rigidity : Methylation (as in PDAT) or rigid bridges (as in the target compound) enhance target specificity by restricting conformational flexibility .

Pyridine Position Matters : Pyridin-4-yl’s para nitrogen may optimize aromatic interactions compared to ortho isomers, influencing binding to enzymes like INMT or viral proteases .

Amide vs.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide is a compound that combines an indole moiety with a pyridine group, which is of significant interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its therapeutic properties, particularly in the context of cancer and other diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₃N₃
Molecular Weight297.40 g/mol
CAS NumberNot available

Anticancer Properties

Recent studies have indicated that compounds containing indole and pyridine structures exhibit significant anticancer activities. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, a study demonstrated that derivatives of indole can inhibit various cancer cell lines by modulating pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Many indole derivatives act as kinase inhibitors, which are crucial in signaling pathways that regulate cell division and survival.
  • Modulation of Apoptotic Pathways : The compound may enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cancer cell death.
  • Anti-inflammatory Effects : Indole derivatives often show anti-inflammatory properties, which can contribute to their anticancer effects by reducing tumor-associated inflammation.

Case Studies

  • Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of indole-based compounds against breast cancer cells. The results showed that these compounds could significantly reduce cell viability and induce apoptosis .
  • Pyridine Compounds in Cancer Therapy : Research has also shown that pyridine derivatives possess anticancer properties, particularly in targeting specific receptors involved in tumor growth. The combination of indole and pyridine could enhance these effects, making this compound a promising candidate for further investigation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological Activity
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamideExhibits moderate anticancer properties; targets different pathways
Indole-3-carbinolKnown for its chemopreventive effects in various cancers
Pyridine-based kinase inhibitorsEffective against specific cancer types; often used in targeted therapy

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